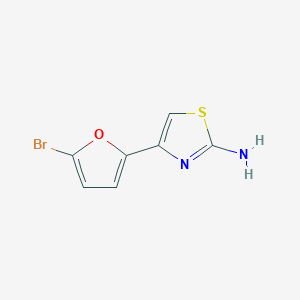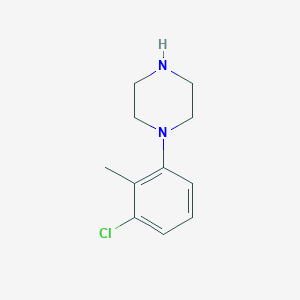
1-(3-Chloro-2-methylphenyl)piperazine
カタログ番号 B2865558
CAS番号:
54711-70-5
分子量: 210.71
InChIキー: XSWFFTOMNHATMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
1-(3-Chloro-2-methylphenyl)piperazine is a derivative of piperazine . It is also known as meta-Chlorophenylpiperazine (mCPP) and is the major metabolite of Trazodone, Nefazodone, and Etoperidone . mCPP has stimulant and hallucinogenic properties .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(3-Chloro-2-methylphenyl)piperazine is C10H13ClN2 . The molecular weight is 196.677 .Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Design and Synthesis of Novel Derivatives
- Research has explored the design and synthesis of various derivatives of piperazine compounds, including 1-(3-Chloro-2-methylphenyl)piperazine, for potential pharmacological applications. For instance, Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and evaluated their antidepressant and antianxiety activities (Kumar et al., 2017).
Anticancer Potential
- Certain piperazine derivatives have shown potential in anticancer research. For example, Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, demonstrating their effectiveness against various cancer cell lines (Turov, 2020).
Synthesis and Characterization
- The synthesis and characterization of piperazine derivatives, including those with chloro and methyl substituents, have been a focus area. O'Malley & Vaughan (2016) reported the synthesis of a series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines with various substituents for potential therapeutic applications (O'Malley & Vaughan, 2016).
Antimicrobial and Anticonvulsant Activities
- Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives and evaluated their potential anticonvulsant and antimicrobial activities. They found significant activity against certain bacteria and fungi (Aytemir et al., 2004).
Herbicidal Applications
- In agricultural chemistry, Li et al. (2005) prepared novel 1-phenyl-piperazine-2,6-diones with herbicidal activity, highlighting the compound's utility in weed control (Li et al., 2005).
Neurological Applications
- Piperazine derivatives are also explored for their central pharmacological activities. Brito et al. (2018) discussed piperazine derivatives' therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs, emphasizing the versatility of the piperazine moiety (Brito et al., 2018).
Safety And Hazards
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWFFTOMNHATMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)piperazine | |
Synthesis routes and methods I
Procedure details


To a stirred solution of 3-chloro-2-methylaniline (21.6 g, 0.15 mol) in n-butanol (200 ml) was added bis(2-chloroethyl)amine hydrochloride (30 g, 0.17 mol) at room temperature and allowed to refluxed temperature for 2 days. After cooled to room temperature Na2CO3 (9 g, 0.08 mol) was added and then reaction mixture was refluxed 30 min. The resulting mixture was filtered with n-butanol (100 ml) and collected solid was dried under reduced pressure to be obtained title compound (24.8 g, 81%) as white solid.



Synthesis routes and methods II
Procedure details


To a stirred solution of 3-chloro-2-methylaniline (compound 26, 21.6 g, 0.15 mol) in n-butanol (200 ml) was added bis(2-chloroethyl)amine hydrochloride (compound 27, 30 g, 0.17 mol) at room temperature and allowed to refluxed temperature for 2 days. After cooled to room temperature Na2CO3 (9 g, 0.08 mol) was added and then reaction mixture was refluxed 30 min. The resulting mixture was filtered with n-butanol (100 ml) and collected solid was dried under reduced pressure to be obtained title compound (24.8 g, 81%) as a white solid.






Name
Yield
81%
Citations
For This Compound
2
Citations
To develop a novel antipsychotic agent which is an agonist of dopamine (DA) autoreceptors and an antagonist of postsynaptic DA receptors, a series of 7-[4-[4-(substituted phenyl)-1-…
Number of citations: 224
pubs.acs.org
Many (l-piperazinylcarbonyl)-2 (1H)-quino| inone derivatives were synthesized and examined for positive inotropic activity on the canine heart. Among them, 3, 4-dihydro-6-{4-(3-oxo-3-…
Number of citations: 17
www.jstage.jst.go.jp
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B2865475.png)
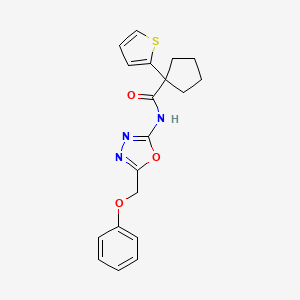
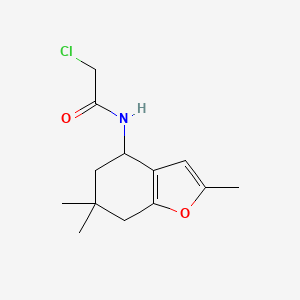
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)
![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2865479.png)
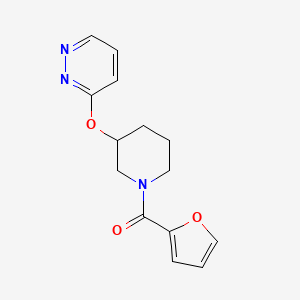
![3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865483.png)
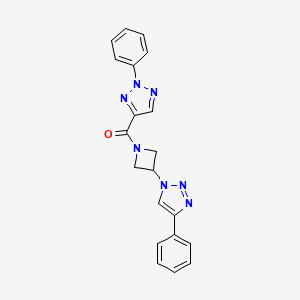
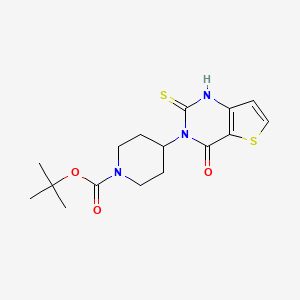
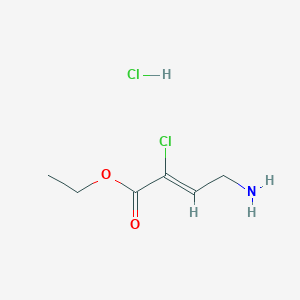
![(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2865489.png)
![Methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)
![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)
